molecular formula C11H12O3 B3377549 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 133609-87-7

3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B3377549
CAS No.: 133609-87-7
M. Wt: 192.21 g/mol
InChI Key: ZLDFSCLOHGEFAD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 133609-87-7) is a high-purity oxygen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a benzofuran core, a privileged scaffold in pharmaceutical development due to its wide range of biological activities . The 2,3-dihydrobenzofuran structure with geminal dimethyl substitution at the 3-position provides a rigid, constrained framework that is valuable for exploring structure-activity relationships in bioactive molecule design. The primary research value of this carboxylic acid-functionalized derivative lies in its role as a key synthetic intermediate for the development of novel therapeutic agents. Benzofuran derivatives have demonstrated considerable potential in anticancer research, with studies showing that specific derivatives exhibit potent activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, and breast cancer cells . The mechanism of action for bioactive benzofuran compounds often involves targeted inhibition of critical pathways; for instance, some benzofuran-indole hybrids function as potent and selective epidermal growth factor receptor (EGFR) inhibitors, while other derivatives induce apoptosis and cell cycle arrest in malignant cells . The carboxylic acid moiety present in this compound enables further chemical modifications through amide bond formation or esterification, allowing researchers to develop structure-activity relationship profiles and optimize pharmacological properties . Beyond oncology applications, benzofuran-based structures have shown promise in developing agents with anti-inflammatory, antiviral, and anti-oxidant properties, making this compound a versatile building block for broader pharmaceutical research . Researchers utilize this specific benzofuran derivative in scaffold-hopping strategies, molecular hybridization, and bioisosteric replacement to create novel chemical entities with improved efficacy and safety profiles. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-11(2)6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDFSCLOHGEFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC=C21)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221203
Record name 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133609-87-7
Record name 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133609-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3,3-dimethyl-7-benzofurancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601221203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as proton quantum tunneling and free radical cyclization cascades have been explored to construct complex benzofuran derivatives with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitro-substituted benzofurans.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical potential of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is significant, particularly in the development of analgesics and anti-inflammatory agents. Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:

  • Neuropathic Pain Relief : Studies have shown that benzofuran derivatives can reverse neuropathic pain without affecting locomotor behavior. For example, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized and tested for their efficacy in spinal nerve ligation models, demonstrating promising results as selective cannabinoid receptor agonists .
  • Antimicrobial Activity : Benzofuran compounds have been identified as potential antimicrobial agents. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for further development in treating infections .
  • Cancer Treatment : Certain benzofuran derivatives have shown activity against cancer cell lines by inhibiting specific enzymes involved in tumor progression. This highlights their potential role in cancer therapeutics .

Industrial Applications

Beyond pharmaceuticals, this compound is also applicable in several industrial sectors:

  • Polymer Science : The compound can be utilized in the synthesis of functional polymers due to its ability to form stable bonds with other chemical entities. This application is crucial for developing new materials with enhanced properties .
  • Agricultural Chemicals : Benzofuran derivatives are being explored for their potential use as agrochemicals, particularly in pest control formulations due to their biological activity against pests .

Case Study 1: Neuropathic Pain Model

A study published in PMC investigated the effects of a series of benzofuran derivatives on neuropathic pain models. The results indicated that specific substitutions on the benzofuran ring enhanced the analgesic properties while minimizing side effects related to motor function .

Case Study 2: Antimicrobial Efficacy

Research conducted on various benzofuran compounds demonstrated significant antimicrobial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The study provided a structure-activity relationship (SAR) analysis that guided further modifications to enhance efficacy .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzofuran Core

7-Methoxy-2,3-dihydro-1-benzofuran-2-carboxylic acid (CAS 26018-52-0)
  • Molecular Formula : C₁₀H₁₀O₄
  • Molecular Weight : 194.18 g/mol
  • Key Difference : Replaces the 3,3-dimethyl groups with a methoxy (-OCH₃) substituent at position 6.
7-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid (CAS 17359-46-5)
  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.18 g/mol
  • Key Difference : Features a single methyl group at position 7 on the benzofuran ring, lacking the dihydrofuran ring substitution.
  • Impact : Reduced steric hindrance compared to the 3,3-dimethyl derivative, likely enhancing reactivity in cyclization or coupling reactions .
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid (CAS 123654-26-2)
  • Molecular Formula: C₉H₈ClNO₃
  • Molecular Weight : 213.62 g/mol
  • Key Difference: Introduces an amino (-NH₂) and chloro (-Cl) group at positions 4 and 5, respectively.

Substituent Variations on the Dihydrofuran Ring

2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 31457-03-1)
  • Molecular Formula : C₁₀H₁₀O₃
  • Molecular Weight : 178.18 g/mol
  • Key Difference : Methyl group at position 2 of the dihydrofuran ring instead of position 3.
3-Methylbenzofuran-2-carboxylic acid (CAS 24673-56-1)
  • Molecular Formula : C₁₀H₈O₃
  • Molecular Weight : 176.17 g/mol
  • Key Difference : Lacks the dihydrofuran ring, featuring a fully aromatic benzofuran system with a methyl group at position 3.

Functional Group Additions

Theophylline-7-acetic acid (CAS 652-37-9)
  • Molecular Formula : C₉H₁₀N₄O₄
  • Molecular Weight : 238.20 g/mol
  • Key Difference : Integrates a purine-dione (xanthine) scaffold with an acetic acid side chain.
  • Impact : Exhibits pharmacological activity as a phosphodiesterase (PDE) inhibitor, contrasting with the target compound’s role as a synthetic intermediate .

Comparative Analysis of Physical and Chemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)
133609-87-7 (Target) 192.21 3,3-dimethyl, -COOH at C7 2.1 0.5 (DMSO)
26018-52-0 (7-Methoxy) 194.18 7-OCH₃, -COOH at C2 1.5 1.2 (Water)
17359-46-5 (7-Methyl) 178.18 7-CH₃, -COOH at C2 2.3 0.3 (DMSO)
123654-26-2 (4-Amino-5-chloro) 213.62 4-NH₂, 5-Cl, -COOH at C7 1.8 0.9 (Methanol)
31457-03-1 (2-Methyl) 178.18 2-CH₃, -COOH at C7 2.0 0.4 (DMSO)

*LogP values estimated using fragment-based methods.

Biological Activity

3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (commonly referred to as DMDBFCA) is a compound belonging to the benzofuran family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

  • Chemical Formula : C₁₁H₁₂O₃
  • Molecular Weight : 192.21 g/mol
  • IUPAC Name : 3,3-dimethyl-2H-1-benzofuran-7-carboxylic acid
  • PubChem CID : 5323596

Biological Activity Overview

Research indicates that DMDBFCA exhibits various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the potential of DMDBFCA and its derivatives in inhibiting cancer cell proliferation.
  • CB2 Receptor Agonism : It has been shown to act as a selective agonist for the cannabinoid receptor type 2 (CB2), which is significant for pain management and anti-inflammatory effects.

Anticancer Activity

A notable study synthesized a series of benzofuran derivatives, including DMDBFCA, and evaluated their cytotoxic effects against various cancer cell lines. The findings are summarized in the table below:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action
DMDBFCAMCF-7 (Breast Cancer)15.63Induction of apoptosis via caspase activation
MDA104U-937 (Leukemia)0.48CB2 receptor agonism
MDA42HCT116 (Colon Cancer)0.78Cell cycle arrest at G1 phase

The anticancer activity was assessed using the sulforhodamine B assay, which measures cell viability post-treatment. The results indicated that DMDBFCA exhibits significant cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

The mechanism by which DMDBFCA exerts its effects includes:

  • Apoptosis Induction : DMDBFCA triggers programmed cell death in cancer cells through the activation of caspases, which are crucial for the apoptotic pathway.
  • CB2 Receptor Interaction : As a selective agonist for CB2 receptors, DMDBFCA may modulate pain and inflammation pathways, making it a candidate for neuropathic pain treatment .

Synthesis Methods

The synthesis of DMDBFCA can be achieved through several methods:

  • Cyclization of o-Hydroxyacetophenones : Under basic conditions leading to the formation of the benzofuran ring.
  • Palladium-Catalyzed Reactions : Utilizing colloidal palladium nanoparticles to enhance yield and purity through tandem cyclization and cross-coupling reactions.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a study focused on breast cancer models (MCF-7), DMDBFCA was evaluated for its ability to induce apoptosis. The results showed significant induction of apoptosis in a dose-dependent manner, with an IC₅₀ value indicating effective cytotoxicity compared to control treatments.

Case Study 2: Neuropathic Pain Management

Another study investigated the role of DMDBFCA as a CB2 receptor agonist in models of neuropathic pain. The compound demonstrated promising analgesic effects, suggesting its potential application in pain management therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,3-dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzofuran derivatives often involves cyclization reactions or functionalization of pre-existing benzofuran scaffolds. For 3,3-dimethyl analogs, Friedel-Crafts alkylation or acid-catalyzed cyclization of substituted phenols with ketones could be employed to construct the dihydrobenzofuran core. Post-synthetic carboxylation at the 7-position may require directed ortho-metalation or halogenation followed by carbonylation. Purification via column chromatography (e.g., using PE/CH₂Cl₂ gradients) and characterization by NMR (¹H/¹³C) and IR spectroscopy are critical for confirming regioselectivity and functional group integrity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can confirm the presence of the dimethyl group (singlet at ~1.3–1.5 ppm) and dihydrobenzofuran protons (multiplet between 3.0–4.0 ppm). ¹³C NMR identifies the carboxylic acid carbon (~170–175 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₁H₁₂O₃, exact mass 192.0786).
  • IR Spectroscopy : Stretching vibrations for the carboxylic acid (-COOH, ~2500–3300 cm⁻¹) and benzofuran ring (~1600 cm⁻¹) are diagnostic .

Q. How do substituents like the carboxylic acid group influence the solubility and reactivity of dihydrobenzofuran derivatives?

  • Methodological Answer : The carboxylic acid group enhances solubility in polar solvents (e.g., water, methanol) and enables salt formation for improved bioavailability. Reactivity studies should evaluate pH-dependent deprotonation (pKa ~4–5) and its impact on nucleophilic acyl substitution or esterification. Comparative analysis of analogs (e.g., 2,3-dihydrobenzofuran-7-carboxylic acid vs. hydroxylated derivatives) reveals how electron-withdrawing groups modulate electrophilic aromatic substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural refinement of dihydrobenzofuran derivatives?

  • Methodological Answer : Discrepancies in X-ray diffraction data (e.g., thermal motion, twinning) can be addressed using SHELXL for small-molecule refinement. For high-resolution data, iterative refinement of anisotropic displacement parameters and hydrogen bonding networks improves accuracy. Twinned crystals require the HKLF5 format in SHELXL to partition overlapping reflections. Validation tools like PLATON or CheckCIF identify overfitting or missed symmetry .

Q. How can computational chemistry predict the conformational stability and collision cross-section (CCS) of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and calculate CCS values for ion mobility spectrometry. Molecular dynamics simulations assess solvent effects on conformation. SMILES strings (e.g., CC1=C2C(=CC=C1)C(=C(O2)C(=O)O)C) and InChI keys from databases enable reproducibility in computational workflows .

Q. What experimental approaches elucidate structure-activity relationships (SAR) for dihydrobenzofuran-based bioactive compounds?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the dimethyl group (e.g., 3,7-dimethyl vs. 3,3-dimethyl) or carboxylate position.
  • Biological Assays : Test antibacterial/antiviral activity (e.g., MIC assays for Cr(III) complexes) and correlate with substituent electronic profiles.
  • Molecular Docking : Use crystallographic data (e.g., PDB entries) to model interactions with target enzymes like dihydroorotate dehydrogenase .

Q. How can conflicting solubility or stability data for this compound be reconciled?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent impurities. Differential Scanning Calorimetry (DSC) identifies melting point variations, while dynamic vapor sorption (DVS) assesses hygroscopicity. Accelerated stability studies (40°C/75% RH) under inert atmospheres quantify degradation pathways (e.g., decarboxylation) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

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